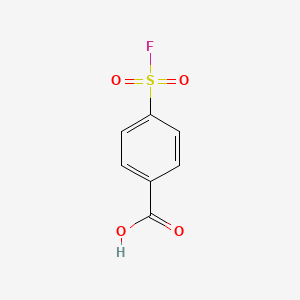

4-(Fluorosulfonyl)benzoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Fluorosulfonyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically proceeds as follows:

Diazotization: 4-aminobenzoic acid is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-sulfobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions, with water or aqueous solutions of acids or bases.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamide derivatives, sulfonate esters, or sulfonate salts.

Hydrolysis Product: The major product of hydrolysis is 4-sulfobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHFOS

- Molecular Weight : 204.18 g/mol

- CAS Number : 455-26-5

The compound features a fluorosulfonyl group, which enhances its reactivity and ability to form covalent bonds with nucleophilic residues in proteins.

Biochemistry

4-(Fluorosulfonyl)benzoic acid is primarily used as an affinity label for enzymes such as glutathione S-transferase (GST). This application allows researchers to study enzyme-substrate interactions and the mechanisms of enzyme inhibition. For instance, it has been demonstrated that this compound can irreversibly inhibit the 4-4 isozyme of rat liver GST by covalently modifying key amino acid residues, particularly tyrosine .

Chemical Biology

In chemical biology, this compound serves as a tool for developing chemical probes that identify and validate drug targets. The ability of this compound to modify specific residues makes it useful for probing the active sites of various enzymes .

Proteomics

The compound is employed in proteomics for detecting nucleotide-binding proteins. By using this compound as an affinity tag, researchers can selectively label these proteins, facilitating their identification and characterization through techniques such as mass spectrometry .

Medicinal Chemistry

In medicinal chemistry, the ability of this compound to covalently modify enzymes positions it as a valuable candidate for designing covalent enzyme inhibitors. This property is particularly important in developing therapeutics targeting specific pathways involved in disease processes .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Diazotization : 4-Aminobenzoic acid is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

- Fluorination : The diazonium salt is treated with sulfur tetrafluoride (SF) to introduce the fluorosulfonyl group.

These methods can be scaled for industrial production, utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity.

The biological activity of this compound is notable due to its role as an affinity label for enzymes like glutathione S-transferase. It acts through irreversible inhibition by covalently modifying critical residues within the enzyme's active site. Research indicates that this compound binds near the glutathione binding site, significantly impacting the enzyme's catalytic function .

Mechanism of Action

4-(Fluorosulfonyl)benzoic acid exerts its effects through covalent modification of nucleophilic residues in proteins. The fluorosulfonyl group reacts with amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, forming stable covalent bonds. This modification can lead to enzyme inactivation or altered enzyme activity, depending on the target residue and enzyme . The compound’s mechanism of action involves the formation of a covalent bond between the fluorosulfonyl group and the nucleophilic residue, resulting in the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

4-(Chlorosulfonyl)benzoic acid: Similar to 4-(fluorosulfonyl)benzoic acid but with a chlorosulfonyl group instead of a fluorosulfonyl group.

3-(Fluorosulfonyl)benzoic acid: A positional isomer with the fluorosulfonyl group at the meta position.

3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups at the meta positions.

Uniqueness

This compound is unique due to its specific reactivity with nucleophilic residues in proteins, making it a valuable tool in biochemical and chemical biology research. Its ability to form stable covalent bonds with a wide range of amino acid residues sets it apart from other sulfonyl fluorides, which may have more limited reactivity .

Biological Activity

4-(Fluorosulfonyl)benzoic acid is a compound with significant biological activity, particularly noted for its role as an affinity label for enzymes such as glutathione S-transferase (GST). Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research and drug development.

Chemical Structure and Properties

- Chemical Formula : CHFOS

- CAS Number : 455-26-5

- Molecular Weight : 196.18 g/mol

The compound features a fluorosulfonyl group, which contributes to its reactivity and ability to modify proteins covalently.

This compound primarily targets the 4-4 isozyme of rat liver glutathione S-transferase . It acts as a xenobiotic substrate analogue, leading to time-dependent inactivation of the enzyme. This inactivation occurs through covalent modification of specific amino acid residues, particularly tyrosine residues critical for enzyme activity .

Enzyme Inhibition Studies

Research indicates that this compound irreversibly inhibits GST by binding within the active site, which is near the glutathione binding site. Key residues involved in this interaction include:

- Tyr7 and Tyr106 in pig lung GST pi

- Tyr115 in rat liver GST 4-4

These interactions significantly impact the enzyme's catalytic function and substrate specificity .

Impact on Cellular Processes

The inactivation of GST by this compound affects cellular metabolism and detoxification pathways. By inhibiting GST, the compound may lead to the accumulation of toxic metabolites, thereby influencing cell survival and function .

Affinity Labeling

The compound is extensively used in biochemical research for:

- Studying Enzyme-Substrate Interactions : It allows researchers to investigate how enzymes interact with substrates and inhibitors.

- Proteomics : It aids in identifying nucleotide-binding proteins and mapping enzyme binding sites .

Drug Development

Due to its ability to modify specific amino acid residues, this compound is valuable in designing covalent enzyme inhibitors. Its structural features enhance metabolic stability and bioavailability, crucial for therapeutic efficacy .

Study on GST Inhibition

A notable study investigated the effects of this compound on GST activity. The researchers found that incubation with this compound resulted in a significant decrease in enzyme activity, demonstrating its potential as a tool for studying enzyme kinetics and inhibition mechanisms. The study highlighted the nonlinear rate of inactivation, which varied based on concentration and incubation time .

Application in Chemical Biology

Another research effort focused on using sulfonyl fluorides, including this compound, as privileged warheads in chemical biology. The study emphasized their role in probing enzyme binding sites and assessing functionally important protein residues, showcasing their versatility beyond just GST inhibition .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Targeting | Inactivates glutathione S-transferase isoforms (e.g., 4-4 isozyme) |

| Mechanism | Covalent modification of tyrosine residues leading to irreversible inhibition |

| Research Applications | Affinity labeling, proteomics, drug development |

| Cellular Effects | Alters detoxification pathways; potential accumulation of toxic metabolites |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 4-(Fluorosulfonyl)benzoic acid?

- 4-FSB is synthesized via fluorination of 4-(chlorosulfonyl)benzoic acid. Key steps include nucleophilic substitution under controlled anhydrous conditions. Characterization involves NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight and purity). For example, NMR peaks at δ 8.38–8.12 ppm correspond to aromatic protons, and LC-MS (negative mode) shows [M–H] at m/z 203.00 .

Q. How is 4-FSB analyzed quantitatively in complex biological matrices?

- High-resolution LC-MS is preferred for detecting 4-FSB and its metabolites. Isotopic labeling (e.g., deuterated analogs) improves quantification accuracy. Creative Proteomics’ LC-MS platform enables sensitive detection (sub-nanomolar limits) by monitoring fragmentation patterns specific to the fluorosulfonyl group .

Q. What structural determination techniques are suitable for 4-FSB and its derivatives?

- X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SIR97 (for direct methods) resolves 3D structures. Crystallization conditions (e.g., solvent polarity, temperature) must optimize hydrogen-bonding interactions involving the sulfonyl and carboxyl groups .

Advanced Research Questions

Q. How does 4-FSB act as an affinity label for glutathione S-transferase (GST) inactivation?

- 4-FSB covalently modifies active-site residues (e.g., Tyr115 in rat GST 4-4), determined via protection assays with glutathione. Time-dependent inactivation kinetics (at pH 7.5, 25°C) reveal a biphasic curve, suggesting partial active-site accessibility. Stoichiometric analysis confirms 1:1 binding via mass spectrometry .

Q. What experimental designs elucidate structure-activity relationships (SAR) of 4-FSB derivatives?

- SAR studies involve synthesizing analogs (e.g., replacing the fluorosulfonyl group with chlorosulfonyl or ethoxyphosphoryl moieties) and testing enzyme inhibition. Molecular docking (using tools like AutoDock) and mutagenesis (e.g., Tyr115Ala) validate interactions. For example, 4-FSB’s electronegative sulfonyl group enhances binding to GST’s hydrophobic pocket .

Q. How do pH and temperature affect 4-FSB’s reactivity in enzyme studies?

- Reactivity peaks at pH 7.5 (mimicking physiological conditions) due to optimal deprotonation of the benzoic acid group. Elevated temperatures (>30°C) accelerate inactivation rates but risk protein denaturation. Buffers like Tris-HCl stabilize reaction conditions, while stopped-flow spectroscopy captures rapid kinetic changes .

Q. Can 4-FSB be used to probe xenobiotic substrate specificity in enzymes?

- Yes. 4-FSB’s structural mimicry of GST substrates allows competition assays with glutathione conjugates. Differential scanning calorimetry (DSC) assesses enzyme stability post-labeling, and circular dichroism (CD) monitors conformational changes upon 4-FSB binding .

Q. What strategies mitigate 4-FSB’s chemical instability during long-term experiments?

- Store 4-FSB in anhydrous, dark conditions at –20°C to prevent hydrolysis of the sulfonyl fluoride. In kinetic assays, pre-equilibrate solutions under inert gas (N) and use fresh aliquots to minimize degradation .

Properties

IUPAC Name |

4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUJJHDCOUPERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196533 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-26-5 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.